

The Acidity of Phenol in Tetrahydrofuran: A Technical Guide for Researchers

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Compound of Interest

Compound Name: lithium;phenol

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For researchers, scientists, and drug development professionals, understanding the acid dissociation constant (pKa) of compounds in various solvents is fundamental. This technical guide provides an in-depth exploration of the pKa of phenol in tetrahydrofuran (THF), a crucial parameter in many organic synthesis and drug discovery applications.

The pKa of a compound is a measure of its acidity and is significantly influenced by the solvent in which it is dissolved. While the pKa of phenol in water is well-established at approximately 9.99, its acidity in non-aqueous solvents like THF is different due to variations in solvent polarity, hydrogen bonding capabilities, and solvation of the resulting phenoxide ion.

Quantitative Data on the pKa of Phenol

Direct experimental values for the pKa of unsubstituted phenol in THF are not readily found in publicly available literature. However, data for related compounds and in other non-aqueous solvents provide valuable context. A comprehensive collection of over 9000 quality-evaluated pKa values for more than 5000 acids in seven dipolar aprotic solvents, including THF, has been compiled, suggesting that such data may exist within extensive databases.^[1]

For context, the pKa of 2,4-dinitrophenol in THF has been reported. The pKa values of phenol in other common organic solvents are also well-documented. This information is crucial for understanding the relative acidity of phenol in different chemical environments.

Compound	Solvent	pKa
Phenol	Water	9.99
Phenol	DMSO	18.0
Phenol	Acetonitrile	29.1

Note: The pKa of unsubstituted phenol in THF is not definitively cited in the provided search results. The table will be updated as more precise data becomes available.

Experimental Protocols for pKa Determination in Non-Aqueous Solvents

Accurate determination of pKa values in non-aqueous solvents like THF requires specialized experimental techniques. The most common methods include potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a widely used method for determining pKa values.

Methodology:

- Preparation of Solutions: A solution of the analyte (phenol) in the non-aqueous solvent (THF) of known concentration is prepared. A standardized solution of a strong titrant (e.g., a strong base like tetrabutylammonium hydroxide in THF) is also prepared.
- Electrode Calibration: A pH electrode or a specific ion electrode is calibrated using standard buffer solutions appropriate for the non-aqueous medium.
- Titration: The phenol solution is titrated with the standardized base solution. The potential difference (in millivolts) is recorded after each addition of the titrant.
- Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point using the Henderson-Hasselbalch equation, adapted for the non-aqueous system.

Spectrophotometry

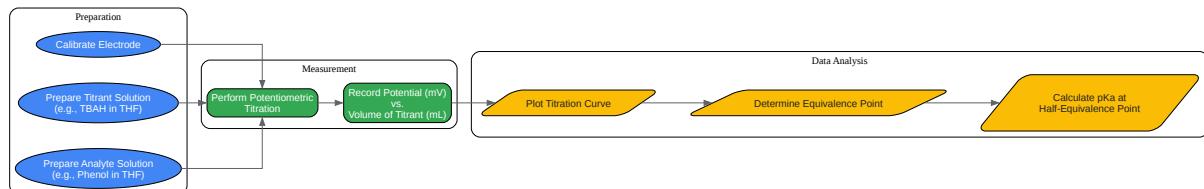
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Methodology:

- Preparation of Solutions: A series of solutions of the analyte (phenol) in the non-aqueous solvent (THF) are prepared at different known "pH" values (or more accurately, at different acidities). This is often achieved by using a series of buffers suitable for the organic solvent.
- Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
- Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is measured for each solution. The ratio of the concentrations of the acidic and basic forms can be determined from the absorbance data. The pKa is then calculated by plotting the logarithm of this ratio against the "pH" of the solutions.

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a compound in a non-aqueous solvent.

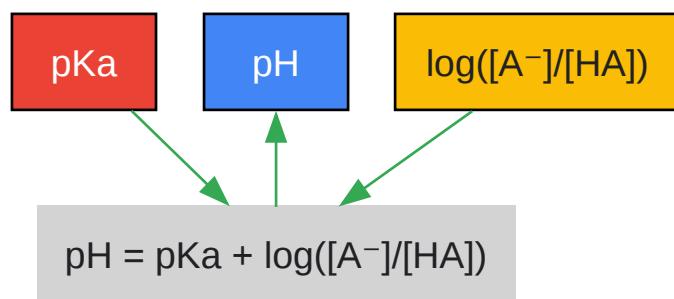


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A generalized workflow for pKa determination.

Signaling Pathways and Logical Relationships

In the context of pKa determination, the fundamental logical relationship is governed by the Henderson-Hasselbalch equation, which connects pKa, the pH of the solution, and the ratio of the concentrations of the deprotonated (A^-) and protonated (HA) forms of the acid.



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The Henderson-Hasselbalch relationship.

This guide provides a foundational understanding of the pKa of phenol in THF and the methodologies for its determination. For drug development professionals and researchers, precise pKa values in relevant non-aqueous media are indispensable for predicting chemical behavior, optimizing reaction conditions, and understanding drug-receptor interactions. Further consultation of specialized chemical databases is recommended to obtain the most accurate and up-to-date pKa values.

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References

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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